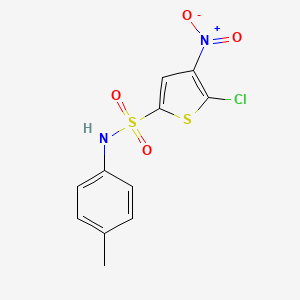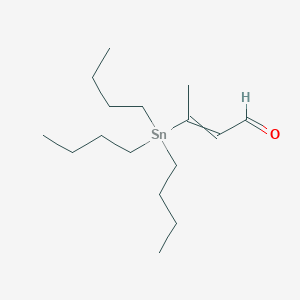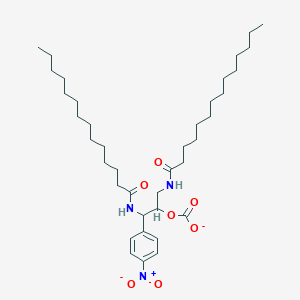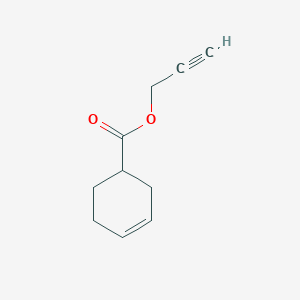
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound, in particular, has a chiral center at the 4th position, making it an enantiomerically pure substance. Its structure consists of a benzene ring fused to a pyran ring, with a hydroxyl group at the 4th position and a methyl group at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a phenol derivative, the compound can be synthesized via an intramolecular Friedel-Crafts alkylation reaction. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of such reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for optimizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydro derivative using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: Formation of 6-methyl-3,4-dihydro-2H-1-benzopyran-4-ol.
Substitution: Formation of halogenated derivatives such as 6-methyl-3,4-dihydro-2H-1-benzopyran-4-bromide.
科学的研究の応用
Chemistry
In chemistry, (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyl group allows it to scavenge free radicals, which can help in understanding the mechanisms of oxidative stress and its impact on cellular functions.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its structural similarity to natural products with known biological activities makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of fragrances and flavors. Its pleasant aroma and stability make it a valuable ingredient in the formulation of perfumes and food additives.
作用機序
The mechanism of action of (4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound can interact with cellular membranes, affecting their fluidity and permeability. These interactions can lead to changes in cellular signaling pathways, ultimately influencing biological processes such as inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
(4R)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol: The enantiomer of the compound, differing only in the spatial arrangement of atoms around the chiral center.
6-Methyl-2H-1-benzopyran-4-ol: Lacks the dihydro component, resulting in different chemical properties.
4-Hydroxy-3,4-dihydro-2H-1-benzopyran: Lacks the methyl group at the 6th position.
Uniqueness
(4S)-6-Methyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules
特性
CAS番号 |
197908-41-1 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
(4S)-6-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m0/s1 |
InChIキー |
IOWHBWAURDUJKJ-VIFPVBQESA-N |
異性体SMILES |
CC1=CC2=C(C=C1)OCC[C@@H]2O |
正規SMILES |
CC1=CC2=C(C=C1)OCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)

![3,6-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione](/img/structure/B12579650.png)


![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)

![2-Piperidinone, 1-[4-[4-(2-quinolinyl)-1-piperazinyl]butyl]-](/img/structure/B12579697.png)
![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)





